molecular formula C13H11N3O2S B5660425 1,5-dimethyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

1,5-dimethyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B5660425
M. Wt: 273.31 g/mol
InChI Key: DDLOLBBTFATEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicine. This compound is also known as thioflavin T and is commonly used as a fluorescent dye for the detection of amyloid fibrils.

Scientific Research Applications

Thioflavin T has been extensively used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases. Thioflavin T binds to the β-sheet structure of amyloid fibrils and emits fluorescence upon binding, making it a valuable tool for the detection and quantification of amyloid fibrils in vitro and in vivo.

Mechanism of Action

The mechanism of action of thioflavin T involves its binding to the β-sheet structure of amyloid fibrils. The β-sheet structure is a common feature of amyloid fibrils, and thioflavin T binds to this structure through hydrophobic interactions and hydrogen bonding. Upon binding, thioflavin T undergoes a conformational change that results in an increase in fluorescence intensity, allowing for the detection and quantification of amyloid fibrils.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in vitro and in vivo studies for the detection of amyloid fibrils.

Advantages and Limitations for Lab Experiments

Thioflavin T has several advantages for lab experiments, including its high sensitivity and specificity for the detection of amyloid fibrils, its ease of use, and its compatibility with a wide range of experimental conditions. However, thioflavin T also has some limitations, including its potential for false-positive results due to its binding to non-amyloid structures, its limited ability to detect small oligomers of amyloid fibrils, and its potential for photobleaching.

Future Directions

There are several future directions for the research and development of thioflavin T. One potential direction is the modification of thioflavin T to improve its specificity and sensitivity for the detection of amyloid fibrils. Another direction is the development of new fluorescent dyes that can detect small oligomers of amyloid fibrils, which are thought to be the toxic species in neurodegenerative diseases. Additionally, the use of thioflavin T in vivo for the detection of amyloid fibrils in living organisms is an area of active research and development.

Synthesis Methods

The synthesis of thioflavin T involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with thiourea in the presence of sulfuric acid. The resulting product is then treated with dimethylamine to yield thioflavin T. The overall reaction scheme is as follows:

properties

IUPAC Name

5-(2-hydroxy-1,5-dimethylindol-3-yl)-2-sulfanylideneimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-6-3-4-8-7(5-6)9(12(18)16(8)2)10-11(17)15-13(19)14-10/h3-5,18H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLOLBBTFATEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=NC(=S)NC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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